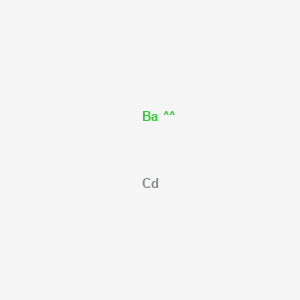

Barium;cadmium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium and cadmium are both heavy metals with significant industrial and scientific applications. Barium is an alkaline earth metal, while cadmium is a transition metal. When combined, these elements form compounds that exhibit unique properties and behaviors, making them valuable in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Barium and cadmium compounds can be synthesized through various chemical reactions. One common method involves the reaction of barium salts with cadmium salts in aqueous solutions. For example, barium chloride can react with cadmium sulfate to form barium sulfate and cadmium chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods

Industrial production of barium and cadmium compounds often involves the extraction of these metals from their respective ores. Barium is primarily obtained from barite (barium sulfate), while cadmium is a byproduct of zinc refining. The extracted metals are then subjected to various chemical processes to produce the desired compounds. For instance, barium can be reduced with aluminum or silicon in a high vacuum to produce barium compounds .

Analyse Des Réactions Chimiques

Types of Reactions

Barium and cadmium compounds undergo various chemical reactions, including:

Oxidation: Barium readily oxidizes when exposed to air, forming barium oxide.

Reduction: Both metals can be reduced from their oxides using reducing agents like hydrogen or carbon.

Substitution: Barium and cadmium can participate in substitution reactions, where one element in a compound is replaced by another element.

Common Reagents and Conditions

Common reagents used in reactions involving barium and cadmium include acids, bases, and other metal salts. For example, barium carbonate reacts with acids to form barium salts, while cadmium reacts with sulfur to form cadmium sulfide .

Major Products Formed

Major products formed from reactions involving barium and cadmium include barium sulfate, barium chloride, cadmium oxide, and cadmium sulfide. These compounds have various industrial and scientific applications.

Applications De Recherche Scientifique

Barium and cadmium compounds are used in a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of barium and cadmium compounds involves their interaction with biological molecules and cellular structures. Barium ions can interfere with potassium ion channels, affecting muscle and nerve function. Cadmium ions, on the other hand, disrupt mitochondrial respiration by decreasing ATP synthesis and increasing the production of reactive oxygen species. This leads to oxidative stress and damage to cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to barium and cadmium include other heavy metal compounds such as lead, mercury, and zinc compounds. These compounds share some chemical properties and toxicological effects.

Uniqueness

Barium compounds are unique due to their high density and ability to absorb X-rays, making them valuable in medical imaging. Cadmium compounds are notable for their electrochemical properties, which are exploited in battery technology and electroplating .

Propriétés

Numéro CAS |

37190-17-3 |

|---|---|

Formule moléculaire |

BaCd |

Poids moléculaire |

249.74 g/mol |

Nom IUPAC |

barium;cadmium |

InChI |

InChI=1S/Ba.Cd |

Clé InChI |

MGFRKBRDZIMZGO-UHFFFAOYSA-N |

SMILES canonique |

[Cd].[Ba] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)

![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)

![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)